molecular formula C12H3Br5O B14218572 1,2,4,6,7-Pentabromo-dibenzofuran CAS No. 617708-02-8

1,2,4,6,7-Pentabromo-dibenzofuran

Katalognummer: B14218572
CAS-Nummer: 617708-02-8
Molekulargewicht: 562.7 g/mol
InChI-Schlüssel: FYCPIPVDIYQOBA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2,4,6,7-Pentabromo-dibenzofuran is a brominated derivative of dibenzofuran, a polycyclic aromatic compound. This compound is characterized by the presence of five bromine atoms attached to the dibenzofuran core. It has a molecular formula of C₁₂H₃Br₅O and a molecular weight of 562.672 g/mol

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,6,7-Pentabromo-dibenzofuran typically involves the bromination of dibenzofuran. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction parameters to ensure consistency and quality of the final product. The scalability of the process is crucial for meeting the demands of various applications .

Analyse Chemischer Reaktionen

Types of Reactions

1,2,4,6,7-Pentabromo-dibenzofuran undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized dibenzofuran derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

1,2,4,6,7-Pentabromo-dibenzofuran has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,2,4,6,7-Pentabromo-dibenzofuran involves its interaction with molecular targets such as the aryl hydrocarbon receptor. This interaction can lead to the activation of specific pathways and the regulation of gene expression. The compound’s effects are mediated through its binding to these targets, which can result in various biological responses .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1,2,4,6,7-Pentabromo-dibenzofuran is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. This uniqueness makes it suitable for specialized applications in materials science and environmental studies. Its specific interactions with molecular targets also differentiate it from other similar compounds .

Eigenschaften

CAS-Nummer

617708-02-8

Molekularformel

C12H3Br5O

Molekulargewicht

562.7 g/mol

IUPAC-Name

1,2,4,6,7-pentabromodibenzofuran

InChI

InChI=1S/C12H3Br5O/c13-5-2-1-4-8-9(16)6(14)3-7(15)12(8)18-11(4)10(5)17/h1-3H

InChI-Schlüssel

FYCPIPVDIYQOBA-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C2=C1C3=C(O2)C(=CC(=C3Br)Br)Br)Br)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.